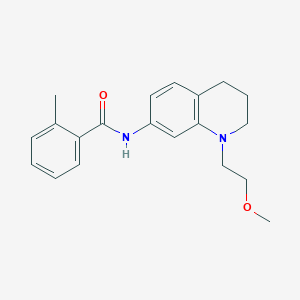

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Description

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a nitrogen-containing benzamide derivative with a tetrahydroquinoline scaffold. The 2-methoxyethyl group at the 1-position of the tetrahydroquinoline ring and the 2-methylbenzamide substituent likely influence its physicochemical properties, such as solubility, lipophilicity, and binding interactions. Compounds with similar scaffolds are often explored for applications in medicinal chemistry, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-6-3-4-8-18(15)20(23)21-17-10-9-16-7-5-11-22(12-13-24-2)19(16)14-17/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUDYOKCCHJBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme. This enzyme is associated with the formation of atherosclerotic plaques.

Mode of Action

This compound acts as an inhibitor of the Lp-PLA2 enzyme. Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. Enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women. Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis.

Biochemical Pathways

The inhibition of Lp-PLA2 by this compound affects the biochemical pathways involved in the formation of atherosclerotic plaques

Pharmacokinetics

It is known that cellular uptake of similar compounds is one of the main determinants of in vivo activity and potency. A significant advancement in improving uptake into cells has come through the conjugation of such compounds to triantenarry N-acetyl-galactosamine (GalNAc3), a ligand for the asialoglycoprotein receptor on hepatocytes. This results in overall lower effective dose and exposure levels.

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a 2-methylbenzamide group. Its molecular formula is with a molecular weight of approximately 306.37 g/mol. The presence of the methoxyethyl side chain enhances its solubility and reactivity, contributing to its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antimicrobial Activity : Compounds derived from tetrahydroquinoline have shown effectiveness against various bacterial strains. For instance, studies suggest that modifications to the tetrahydroquinoline structure can enhance antimicrobial potency.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective potential in models of neurodegenerative diseases, suggesting that they may modulate neurotransmitter systems .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, which can lead to altered cellular responses.

- Receptor Interaction : It may interact with various receptors, modulating physiological processes such as pain perception and inflammation.

- Oxidative Stress Modulation : Some studies suggest that tetrahydroquinoline derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .

In Vitro Studies

A study examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation .

In Vivo Studies

Another study investigated the neuroprotective effects in a rodent model of Parkinson's disease. Treatment with this compound resulted in improved motor function and reduced neuroinflammation compared to untreated controls .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Similar Tetrahydroquinoline Derivative A | High | Moderate | Low |

| Similar Tetrahydroquinoline Derivative B | Low | High | Moderate |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related benzamide derivatives:

Key Observations

Substituent Effects on Reactivity :

- The 2-methoxyethyl group in the target compound may enhance solubility compared to the tert-butyl group in the analogue from , which increases steric hindrance .

- The N,O-bidentate directing group in ’s compound enables metal-catalyzed reactions, a feature absent in the target compound due to its methoxyethyl substituent .

Bioactivity and Applications: Tetrahydroquinoline-based benzamides (e.g., ) are often investigated for CNS activity or enzyme inhibition due to their ability to cross lipid membranes .

Synthetic Challenges: Analogues such as N-(1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one () exhibit diastereomerism due to cis-trans configurations, implying similar stereochemical complexity in the target compound .

Research Findings and Gaps

Spectroscopic Characterization

- Tetrahydroquinoline derivatives (e.g., ) are typically characterized using IR, NMR, and X-ray crystallography to confirm regiochemistry and stereochemistry . The target compound likely requires similar rigorous analysis.

Industrial and Pharmacological Potential

- The structural similarity to pesticidal benzamides () and CNS-active tetrahydroquinolines () suggests dual utility. However, targeted studies are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.